molecular formula C14H14N4O2 B14910052 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone

Katalognummer: B14910052
Molekulargewicht: 270.29 g/mol
InChI-Schlüssel: CRRPSFRXTYVPDC-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This compound is characterized by the presence of both an amino group and a nitrophenyl hydrazone group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone typically involves the condensation reaction between 1-(4-aminophenyl)ethanone and 4-nitrophenylhydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl hydrazone group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, it can interact with cellular pathways, modulating various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison: 1-(4-Aminophenyl)ethanone (4-nitrophenyl)hydrazone is unique due to the presence of both amino and nitrophenyl hydrazone groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher reactivity in certain chemical reactions.

Eigenschaften

Molekularformel

C14H14N4O2

Molekulargewicht

270.29 g/mol

IUPAC-Name

4-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]aniline

InChI

InChI=1S/C14H14N4O2/c1-10(11-2-4-12(15)5-3-11)16-17-13-6-8-14(9-7-13)18(19)20/h2-9,17H,15H2,1H3/b16-10+

InChI-Schlüssel

CRRPSFRXTYVPDC-MHWRWJLKSA-N

Isomerische SMILES

C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)N

Kanonische SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.